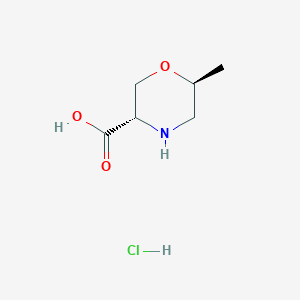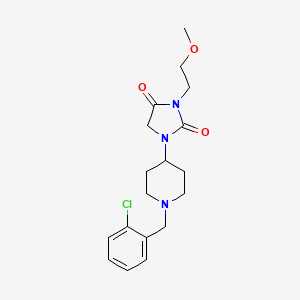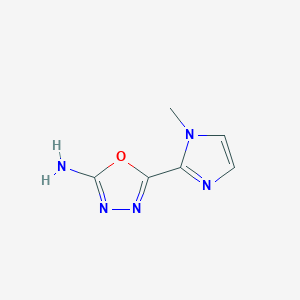
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde” is a chemical compound with the CAS Number: 153659-43-9 or 1443353-89-6 . It has a molecular weight of 193.22 or 207.24 , depending on the source. The IUPAC name for this compound is 3-fluoro-4-(1-pyrrolidinyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde” is1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 . This code represents the molecular structure of the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Design
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, which includes a fluorine atom and a pyrrolidine ring, makes it a versatile scaffold for designing drugs with improved pharmacokinetic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds .
Neuropharmacology
This compound is used in the development of neuropharmacological agents. The pyrrolidine moiety is known to interact with neurotransmitter systems, making derivatives of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde potential candidates for treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .
Organic Synthesis
In organic synthesis, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde serves as a building block for constructing more complex molecules. Its reactivity allows for various chemical transformations, making it a useful reagent in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .
Material Science
The compound’s unique structural features make it a candidate for developing new materials with specific properties. For instance, it can be used in the synthesis of polymers and other materials that require precise control over their chemical structure and properties. The incorporation of fluorine can impart desirable characteristics such as increased thermal stability and resistance to degradation .
Biochemical Research
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde is employed in biochemical research to study enzyme interactions and inhibition. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand enzyme mechanisms and develop new inhibitors for therapeutic use .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to develop new agrochemicals, such as herbicides and pesticides. The fluorine atom can enhance the efficacy and environmental stability of these compounds, making them more effective and longer-lasting in agricultural applications .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard or reference material. Its well-defined structure and properties make it suitable for use in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and precision of analytical measurements .
Chemical Biology
In chemical biology, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde is used to study biological processes at the molecular level. It can be incorporated into molecular probes or bioactive molecules to investigate cellular pathways, protein interactions, and other biological phenomena .
These applications highlight the versatility and importance of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
3-fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-7-10(9-15)3-4-11(12)8-14-5-1-2-6-14/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAWUXYBDBSTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)


![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)





![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)
